molecular formula C16H15N3O B2414918 2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide CAS No. 955322-08-4

2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B2414918
CAS No.: 955322-08-4
M. Wt: 265.316
InChI Key: AEMSCJHBQVEDEM-UHFFFAOYSA-N
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Description

2-[2-(2-Methylphenyl)-1H-benzimidazol-1-yl]acetamide is a high-purity chemical reagent designed for research applications. As a derivative of the benzimidazole class, this compound is of significant interest in pharmacological research, particularly in the study of pain pathways. Benzimidazole derivatives are recognized for their versatile biological activities and ability to interact with key biological targets . One primary research application for related acetamide-substituted benzimidazole compounds is as an inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . The TRPV1 receptor is a critical ion channel implicated in the modulation of nociception and inflammatory pain, making it a prominent target for investigating novel analgesic mechanisms . Studies on structurally similar benzimidazole-acetamide compounds have demonstrated their potential to attenuate paradoxical pain, including thermal hyperalgesia and mechanical allodynia, that can arise from chronic administration of opioids like morphine . The mechanism is believed to involve a reduction in the expression of pro-inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α), within the central nervous system, highlighting a potential neuroprotective and anti-inflammatory role for this class of molecules . This reagent provides researchers with a valuable tool for exploring neuropharmacology, signal transduction, and the development of new therapeutic strategies for chronic pain, neuropathic pain, and related conditions

Properties

IUPAC Name

2-[2-(2-methylphenyl)benzimidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-6-2-3-7-12(11)16-18-13-8-4-5-9-14(13)19(16)10-15(17)20/h2-9H,10H2,1H3,(H2,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMSCJHBQVEDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3N2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Substitution with 2-Methylphenyl Group:

    Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide exhibit notable anticancer properties. Studies have shown that derivatives of benzimidazole can inhibit cancer cell proliferation through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds have been found to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in purine synthesis, making them potential candidates for anticancer therapy .
  • Cell Line Studies : In vitro studies on human colorectal carcinoma cell lines (HCT116) demonstrated that certain derivatives exhibited IC50 values lower than standard anticancer drugs like 5-fluorouracil (5-FU), indicating superior efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. Key findings include:

  • Broad-Spectrum Activity : The compound has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Minimum inhibitory concentration (MIC) values indicate strong antimicrobial effects .
  • Targeting Mycobacterium tuberculosis : Some derivatives have been specifically tested for their antitubercular activity, demonstrating effectiveness against Mycobacterium tuberculosis in vitro and in vivo .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of benzimidazole derivatives, with this compound showing significant reductions in edema and inflammation markers compared to standard anti-inflammatory drugs . This suggests its utility in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

StudyFindings
Moneer et al. (2016)Reported significant inhibition of cyclooxygenase enzymes (COX) by benzimidazole derivatives, indicating anti-inflammatory potential .
Sethi et al. (2017)Demonstrated analgesic and anti-inflammatory activities comparable to standard medications .
Rathore et al. (2017)Showed promising results for COX-2 inhibition with specific derivatives exhibiting high selectivity .

Mechanism of Action

The mechanism of action of 2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)phenol
  • 2-(1-methyl-1H-indol-3-yl)acetamide
  • 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide

Uniqueness

2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. Its combination of a 2-methylphenyl group and an acetamide moiety may enhance its stability, reactivity, and potential therapeutic applications.

Biological Activity

2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide, a compound featuring a benzimidazole moiety linked to an acetamide group, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound is characterized by:

  • Benzimidazole core : Known for its broad range of biological activities.
  • Acetamide group : Enhances solubility and bioactivity.
  • 2-Methylphenyl substituents : Contributes to its interaction with biological targets.

The primary mechanism of action involves the aryl hydrocarbon receptor (AHR) . The compound acts similarly to AHR antagonists like CH-223191, modulating pathways involved in metabolic and inflammatory processes. This interaction is crucial in various chronic diseases, suggesting potential therapeutic implications in conditions such as interstitial cystitis and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated:

  • Minimum Inhibitory Concentration (MIC) values indicating effectiveness against various pathogens.
  • Compounds showed promising antibacterial activity comparable to standard antibiotics like Gentamycin against Escherichia coli and Pseudomonas aeruginosa .

Antitumor Potential

Recent studies have highlighted the antitumor activity of benzimidazole derivatives. The compound has been tested against several cancer cell lines, showing:

  • Significant cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation.
  • Enhanced activity in 2D cell cultures compared to 3D models, suggesting a potential role in cancer therapy .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of oxidative stress and neuroinflammation. Findings suggest:

  • Reduction in neuronal death caused by oxidative stress.
  • Potential therapeutic applications in treating neurodegenerative diseases by inhibiting pathways leading to neuroinflammation .

Research Findings Summary

Activity Type Findings Reference
AntimicrobialEffective against E. coli and P. aeruginosa; MIC comparable to Gentamycin
AntitumorCytotoxicity observed; IC50 values suggest significant inhibition of cancer cell growth
NeuroprotectiveReduces oxidative stress-induced neuronal death; potential for treating neurodegeneration

Case Studies

  • Antimicrobial Evaluation : A study assessed the antibacterial activity of various benzimidazole derivatives, including this compound. The results indicated significant inhibition zones against tested bacterial strains, reinforcing the compound's potential as an antibacterial agent .
  • Antitumor Activity : In vitro assays on lung cancer cell lines demonstrated that the compound significantly inhibited cell proliferation, with promising results in both 2D and 3D cultures. This suggests its potential as a lead compound for further development in cancer therapy .
  • Neuroprotective Study : Animal models treated with the compound showed improved cognitive function and reduced markers of neuroinflammation following oxidative stress exposure, indicating its potential role in neuroprotection .

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